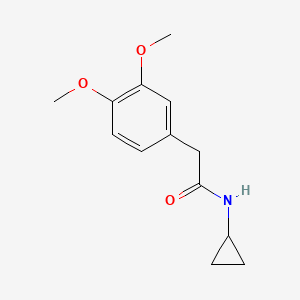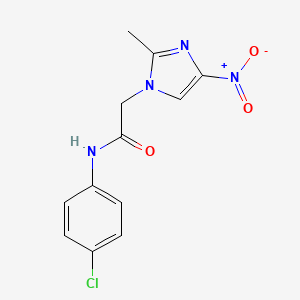![molecular formula C17H16N2O B5858612 1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)
1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol
Vue d'ensemble
Description
1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol, also known as MPAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MPAN is a naphthol derivative that contains a pyridine moiety, making it a unique and versatile molecule.
Applications De Recherche Scientifique
1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol has been studied extensively for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-inflammatory agent and a potential treatment for Alzheimer's disease. In agriculture, this compound has been used as a plant growth regulator and a fungicide. In material science, this compound has been used as a building block for the synthesis of functional materials such as fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of 1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning. In inflammation, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that produces prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the dose used. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and decrease the severity of inflammation. In agriculture, this compound has been shown to stimulate plant growth and improve crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol in lab experiments is its versatility and ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, and it can be modified to introduce different functional groups and improve its properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for the study of 1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol. In medicine, further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, further research is needed to optimize the use of this compound as a plant growth regulator and a fungicide. In material science, further research is needed to explore the potential applications of this compound as a building block for the synthesis of functional materials. Overall, the study of this compound has the potential to lead to new discoveries and innovations in various fields.
Méthodes De Synthèse
The synthesis of 1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol involves the reaction between 4-methyl-2-pyridinylamine and 2-naphthol in the presence of a catalyst. The reaction occurs through the formation of an imine intermediate, which is then reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Propriétés
IUPAC Name |
1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-8-9-18-17(10-12)19-11-15-14-5-3-2-4-13(14)6-7-16(15)20/h2-10,20H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBREOZCSNFKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333394 | |
| Record name | 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
692280-27-6 | |
| Record name | 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)


![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)



![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)
![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)